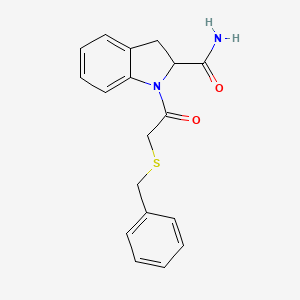

1-(2-(Benzylthio)acetyl)indoline-2-carboxamide

Description

Properties

IUPAC Name |

1-(2-benzylsulfanylacetyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c19-18(22)16-10-14-8-4-5-9-15(14)20(16)17(21)12-23-11-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H2,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELULLOWJHVIMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)CSCC3=CC=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.

Introduction of the Benzylthioacetyl Group: The benzylthioacetyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the indoline core with benzylthiol and an appropriate acylating agent like acetyl chloride under basic conditions.

Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate product with an amine, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzylthio)acetyl)indoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

Substitution: The benzylthio group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the effectiveness of indole derivatives, including 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide, as anticancer agents. The compound has shown significant cytotoxic effects against various cancer cell lines.

- Case Study: Cytotoxicity Against Cancer Cells

- In vitro evaluations demonstrated that compounds similar to this compound exhibited potent inhibition of proliferation in cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For instance, derivatives with specific substitutions showed IC50 values significantly lower than those of established chemotherapeutics like sorafenib .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 0.37 |

| Sorafenib | HeLa | 7.91 |

This data suggests that the compound may induce apoptotic pathways, as evidenced by flow cytometry results indicating increased apoptotic cell death in treated cells .

Anti-Tubercular Activity

The indole scaffold has been recognized for its potential in developing new anti-tubercular agents. Research indicates that derivatives of indole-2-carboxamides can effectively target Mycobacterium tuberculosis.

- Mechanism of Action

Anti-Inflammatory Properties

Indole derivatives also exhibit significant anti-inflammatory effects, which are crucial for treating various inflammatory diseases.

- Research Findings

- Studies have reported that indole-based compounds can inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes. For example, compounds similar to this compound demonstrated IC50 values comparable to those of established anti-inflammatory drugs like celecoxib .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Indole Derivative | 5.46 | 0.78 | 7.23 |

The selectivity towards COX-2 over COX-1 suggests a favorable safety profile for potential therapeutic applications.

Structure-Activity Relationships

Understanding the structure-activity relationships (SARs) of indole derivatives is essential for optimizing their pharmacological properties. Variations in substituents on the indole ring can significantly influence biological activity.

Mechanism of Action

The mechanism of action of 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-(Benzylthio)acetyl)indoline-2-carboxamide can be compared with other indole derivatives, such as:

Indole-2-carboxamides: These compounds share a similar core structure but differ in the functional groups attached to the indole ring. They are known for their biological activities, including antimicrobial and anticancer properties.

Benzylthioacetyl derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research and industrial applications.

Biological Activity

1-(2-(Benzylthio)acetyl)indoline-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indoline core substituted with a benzylthioacetyl group and a carboxamide moiety. The structural characteristics are essential for its biological activity, influencing solubility, lipophilicity, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies suggest that it may modulate enzyme activity and receptor interactions, leading to various biological responses.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been tested against:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HL-60 (Human leukemia) | 5.0 | Induction of apoptosis |

| A-431 (Human epidermoid) | 3.7 | Decreased cell viability |

| MCF-7 (Breast cancer) | 4.5 | Inhibition of proliferation |

These findings demonstrate that the compound effectively reduces cell viability and induces apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Inhibition of growth |

| Escherichia coli | 64 µg/mL | Moderate inhibition |

| Candida albicans | 16 µg/mL | Significant antifungal activity |

The antimicrobial effects indicate that the compound could be a candidate for further development in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of the benzylthio group in enhancing biological activity. Modifications to the indoline structure can lead to variations in potency and selectivity, emphasizing the need for further optimization to improve efficacy.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Cancer Cell Lines : A recent study evaluated the compound's effect on multiple cancer cell lines, confirming its ability to induce apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi .

- In Vivo Studies : Preliminary in vivo studies using animal models have shown that the compound can reduce tumor size significantly when administered at specific doses .

Q & A

Q. What are the common synthetic routes for preparing 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide and its analogs?

The synthesis of indoline-2-carboxamide derivatives typically involves:

- Reflux-based condensation : Reacting indole-2-carboxylic acid derivatives with thiol-containing reagents (e.g., benzylthiol) in acetic acid under anhydrous conditions. For example, 3-formyl-indole intermediates can be condensed with 2-aminothiazol-4(5H)-one in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid to improve purity .

- Multi-step functionalization : Introducing benzylthio groups via nucleophilic substitution or thioacetylation, followed by carboxamide formation using activated esters or coupling reagents (e.g., EDCI/HOBt) .

Q. What spectroscopic methods are used to confirm the structural integrity of this compound?

Key characterization techniques include:

- 1H/13C NMR : To verify substituent positions and confirm the absence of unreacted starting materials. For example, indoline ring protons typically appear as multiplet signals at δ 3.1–4.2 ppm, while benzylthio groups show distinct aromatic splitting patterns .

- IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide, S–C stretch at ~650 cm⁻¹ for benzylthio) .

- Elemental analysis : To validate purity (>98%) and stoichiometric ratios of C, H, N, and S .

Q. What biological activities have been reported for indoline-2-carboxamide derivatives?

Reported activities include:

- Lipid-lowering effects : Evaluated via inhibition of human pancreatic lipase (HPLG) in vitro, with IC50 values determined using colorimetric assays .

- Antioxidant properties : Assessed through DPPH radical scavenging assays, with comparisons to standard antioxidants like ascorbic acid .

- Neurobiological potential : Preliminary studies suggest modulation of neurotransmitter receptors (e.g., serotonin receptors), tested via radioligand binding assays .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

- Solvent selection : Ethyl methyl ketone or acetic acid enhances reaction homogeneity for condensation steps .

- Temperature control : Maintaining reflux at 110–120°C minimizes side reactions (e.g., oxidation of benzylthio groups) .

- Purification : Sequential washing with ethanol/diethyl ether and recrystallization from DMF/acetic acid improves purity to >98% .

Q. How should researchers resolve contradictions between experimental and computational spectral data?

- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., B3LYP/6-31G* level) .

- Isotopic labeling : Use 15N-labeled analogs to clarify ambiguous coupling patterns in crowded aromatic regions .

- X-ray crystallography : Resolve absolute configuration disputes, especially for chiral centers introduced during synthesis .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Substituent variation : Synthesize analogs with modified benzylthio groups (e.g., electron-withdrawing substituents) to assess effects on HPLG inhibition .

- Bioisosteric replacement : Replace the indoline core with isoquinoline or benzothiophene scaffolds to evaluate target selectivity .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding affinities to lipid-metabolizing enzymes .

Q. How can pleiotropic toxicities of this compound be addressed in preclinical studies?

- ADMET profiling : Conduct in vitro hepatotoxicity assays (e.g., HepG2 cell viability) and cytochrome P450 inhibition screening .

- Prodrug design : Mask the carboxamide group with enzymatically cleavable protectors (e.g., acetyl esters) to reduce off-target effects .

- Dose-response studies : Establish NOAEL (no observed adverse effect level) in rodent models using histopathological and biochemical markers .

Q. How can photoactivatable functionalities enhance mechanistic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.